molecular formula C24H21BrN4O3S B10835864 Pyrazole derivative 63

Pyrazole derivative 63

Cat. No.: B10835864
M. Wt: 525.4 g/mol
InChI Key: RPELRWHDWCPVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole derivative 63 is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivative 63 typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in ethanol, yielding the desired pyrazole derivative . Transition-metal catalysts and photoredox reactions have also been employed to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods

Industrial production of pyrazole derivatives often utilizes one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This approach minimizes the need for purification steps and reduces waste, making it an environmentally friendly option .

Mechanism of Action

Properties

Molecular Formula

C24H21BrN4O3S

Molecular Weight

525.4 g/mol

IUPAC Name

N-[4-[[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)pyrazol-3-yl]methyl]phenyl]acetamide

InChI

InChI=1S/C24H21BrN4O3S/c1-16(30)27-20-8-2-17(3-9-20)14-21-15-24(18-4-6-19(25)7-5-18)29(28-21)22-10-12-23(13-11-22)33(26,31)32/h2-13,15H,14H2,1H3,(H,27,30)(H2,26,31,32)

InChI Key

RPELRWHDWCPVAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC2=NN(C(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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